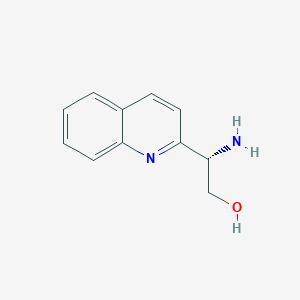

(S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(2S)-2-amino-2-quinolin-2-ylethanol |

InChI |

InChI=1S/C11H12N2O/c12-9(7-14)11-6-5-8-3-1-2-4-10(8)13-11/h1-6,9,14H,7,12H2/t9-/m1/s1 |

InChI Key |

ZIXRQQSMRXAUAN-SECBINFHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)[C@@H](CO)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Amino 2 Quinolin 2 Yl Ethan 1 Ol and Analogues

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for obtaining the desired (S)-enantiomer of 2-amino-2-(quinolin-2-yl)ethan-1-ol (B13550855). These strategies can be broadly categorized into asymmetric catalysis, chiral pool derivatization, and diastereoselective pathways.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes chiral catalysts to stereoselectively create the desired chiral centers from prochiral substrates. This approach is highly efficient, often requiring only small amounts of the catalyst to produce large quantities of the enantiomerically enriched product.

Metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful methods for the synthesis of chiral vicinal amino alcohols from the corresponding α-amino ketones or related precursors. nih.gov

Asymmetric Hydrogenation (AH): This technique involves the reduction of a ketone functionality using molecular hydrogen in the presence of a chiral metal catalyst. For the synthesis of (S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol, the precursor would be 2-amino-1-(quinolin-2-yl)ethanone. Earth-abundant metal catalysts, such as those based on cobalt, have emerged as efficient options for the asymmetric hydrogenation of α-primary amino ketones. nih.govacs.org These reactions can afford chiral vicinal amino alcohols in high yields and with excellent enantioselectivities (up to 99% ee) in very short reaction times. nih.gov The strategy often employs an amino-group-assisted coordination, where the substrate's amino group helps in binding to the metal center, facilitating a highly organized transition state that leads to high stereocontrol. nih.govacs.org Iridium-based catalysts, often paired with chiral P,N,N-tridentate ligands, have also demonstrated excellent performance in the asymmetric hydrogenation of α-secondary-amino ketones. researchgate.net

Asymmetric Transfer Hydrogenation (ATH): ATH offers an operationally simpler and often safer alternative to high-pressure hydrogenation, using hydrogen donors like isopropanol (B130326) or formic acid. liv.ac.uk Chiral complexes of ruthenium, rhodium, and iridium with ligands such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-dpen) are highly effective for this transformation. liv.ac.uk While direct ATH of α-amino ketones is a viable route, another strategy involves the ATH of the quinoline (B57606) ring itself, followed by functionalization, although this is a different pathway. liv.ac.ukdicp.ac.cn For the synthesis of the target amino alcohol, the focus remains on the reduction of the ketone. The ATH of ketimines, catalyzed by chiral phosphoric acids with a hydrogen donor, also provides a route to chiral amines, which can be precursors to the desired amino alcohols. nih.gov

| Catalyst System | Substrate Type | Key Features | Yield | Enantiomeric Excess (ee) | Reference |

| Cobalt-bisphosphine | α-Primary Amino Ketones | Fast reaction (<0.5h), low catalyst loading | High | Up to 99% | nih.govacs.org |

| [Ir(COD)Cl]₂ / Chiral P,N,N Ligand | α-Secondary Amino Ketones | One-pot synthesis from α-bromoketones | High | High | researchgate.net |

| Rh-Ts-dpen | Quinolines (ring reduction) | Aqueous conditions, HCOONa as H-source | Good | Excellent (up to 97%) | liv.ac.uk |

Organocatalysis: This branch of catalysis uses small organic molecules to catalyze chemical transformations. For the formation of chiral amino alcohols, organocatalysts can activate substrates in a stereocontrolled manner. While direct organocatalytic reduction of α-amino ketones to the target compound is an area of ongoing research, related transformations have been well-established. For instance, chiral phosphoric acids have been successfully used in the asymmetric N-H insertion reactions of α-carbonyl sulfoxonium ylides with anilines to produce α-amino esters with excellent enantiocontrol, which can be subsequently reduced to the amino alcohol. nih.gov Organocatalytic methods have also been developed for the synthesis of complex quinoline derivatives, indicating the potential for applying these strategies to the synthesis of the target molecule. nih.gov

Biocatalysis: The use of enzymes for chemical synthesis offers significant advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure in water), and high chemo- and regioselectivity. researchgate.netmdpi.com Enzymes like ketoreductases (KREDs) are particularly well-suited for the asymmetric reduction of ketones to chiral alcohols. A biocatalytic approach to this compound would involve the enzymatic reduction of 2-amino-1-(quinolin-2-yl)ethanone. The vast array of available KREDs, accessible through screening or protein engineering, allows for the identification of enzymes that can reduce a specific substrate with the desired stereoselectivity (either (R) or (S)). rsc.org Transaminases represent another class of enzymes that can be used to produce chiral amines from ketones, which could then be converted to the final amino alcohol product. mdpi.com

Visible-light photoredox catalysis has recently become a powerful tool for forming carbon-carbon bonds under mild conditions. dlut.edu.cnbohrium.com One such application is the decarboxylative coupling of amino acids with carbonyl compounds to synthesize 1,2-amino alcohols. researchgate.netrsc.org This method is characterized by its broad substrate scope and use of environmentally benign conditions, such as water as a solvent at room temperature. researchgate.netrsc.org

The general mechanism involves the single-electron oxidation of a carboxylic acid (often from an N-protected amino acid) by an excited photocatalyst. This leads to a carboxyl radical that rapidly undergoes decarboxylation to form an α-amino radical. princeton.edu This radical can then be coupled with a carbonyl compound, such as an aldehyde or ketone, to form the desired amino alcohol product after a final reduction step. researchgate.net To synthesize an analogue of this compound, one could envision the coupling of an N-protected glycine (B1666218) with 2-quinolinecarboxaldehyde. The chirality would need to be induced by a chiral catalyst or resolved in a subsequent step.

Chiral Pool Derivatization from Pre-existing Chiral Amino Acids

The chiral pool comprises readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.org Utilizing these compounds as starting materials is an efficient strategy for total synthesis, as the inherent chirality can be preserved and transferred throughout the synthetic sequence. wikipedia.orgresearchgate.net

Proteinogenic α-amino acids are ideal starting points due to their structural diversity and enantiopurity. researchgate.net A plausible retrosynthetic pathway for this compound could start from a suitable, enantiopure α-amino acid. For example, a synthesis could begin with a protected (S)-amino acid. The carboxylic acid moiety can be reduced to the primary alcohol, while the side chain is elaborated to incorporate the quinoline-2-yl group. researchgate.netbaranlab.org This strategy effectively translates the stereocenter of the starting amino acid to the final product.

| Starting Material (Chiral Pool) | Key Transformations | Advantages | Reference |

| (S)-Alanine | Side-chain modification, carboxylate reduction | Readily available, preserves stereocenter | baranlab.org |

| (S)-Aspartic Acid | Functional group interconversion, introduction of quinoline moiety | Provides a functionalized handle for synthesis | researchgate.net |

| (S)-Phenylalanine | Aromatic ring modification to quinoline, carboxylate reduction | Structural similarity might offer a more direct route | uh.edu |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is employed when a molecule contains multiple stereocenters. The goal is to control the relative configuration of these centers. In the context of vicinal amino alcohols, if one stereocenter is already present (e.g., from a chiral pool starting material), it can influence the creation of the second stereocenter. rsc.org

Chromatographic and Crystallization-Based Chiral Resolution Techniques

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a common and effective strategy for obtaining enantiomerically pure compounds. nih.gov For a racemic mixture of 2-amino-2-(quinolin-2-yl)ethan-1-ol, both crystallization and chromatographic methods are viable.

Crystallization-based resolution relies on the formation of diastereomeric pairs with distinct physicochemical properties, such as solubility, allowing for their separation. mdpi.com This is typically achieved by reacting the racemic amino alcohol with a chiral resolving agent (an enantiomerically pure acid) to form a pair of diastereomeric salts. Due to differences in their crystal lattice energies, one diastereomer will preferentially crystallize from a suitable solvent, enabling its separation by filtration. The resolved enantiomer of the amino alcohol can then be liberated from the salt by treatment with a base. This process, while effective, can be iterative and requires careful selection of the resolving agent and crystallization conditions. mdpi.com

Chromatographic resolution offers a powerful alternative and can be performed using several techniques. The most common approach involves a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). The racemic mixture is passed through a column packed with a chiral material that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Another method involves the use of a chiral mobile phase additive (CMPA), where a chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which are then separated on an achiral column. nih.gov

Table 1: Overview of Chiral Resolution Techniques

| Technique | Principle | Key Components | Advantages |

|---|---|---|---|

| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities. mdpi.com | Chiral resolving agent (e.g., tartaric acid, mandelic acid), suitable solvent. | Scalable and cost-effective for large quantities. mdpi.com |

| Chiral HPLC (CSP) | Differential interaction of enantiomers with a chiral stationary phase. | Column packed with a chiral selector (e.g., polysaccharide derivatives, glycopeptides). nih.gov | High resolution, applicable for analytical and preparative scales. |

| Chiral HPLC (CMPA) | Formation of transient diastereomeric complexes in the mobile phase. nih.gov | Chiral selector (e.g., vancomycin, cyclodextrins) added to the mobile phase, achiral column. nih.gov | Versatility in choice of achiral column. |

Preparation of Quinoline-Substituted Amino Alcohol Scaffolds

The construction of the quinoline ring system itself is a mature field of organic synthesis, with numerous named reactions and modern catalytic methods available. nih.gov These methods can be adapted to either build the quinoline ring with the desired side chain precursor already in place or to functionalize a pre-formed quinoline nucleus.

Cyclization Reactions for de novo Quinoline Ring Construction with Integrated Amino Alcohol Moieties

This approach involves constructing the quinoline ring from acyclic precursors in a way that incorporates the amino alcohol side chain or a direct precursor. This is often achieved through annulation reactions where the final cyclization step forms the heterocyclic core.

Oxidative annulation has emerged as a powerful tool for quinoline synthesis, often leveraging transition-metal catalysis to form key C-C and C-N bonds. mdpi.comscilit.com A common strategy involves the reaction of 2-aminoaryl alcohols with ketones. researchgate.net In these reactions, the 2-aminoaryl alcohol serves as a surrogate for the more unstable 2-aminobenzaldehyde. The reaction proceeds through a cascade of steps, typically involving oxidation of the alcohol to an aldehyde, condensation with the ketone, and subsequent cyclization and aromatization to furnish the quinoline ring.

A variety of catalytic systems have been developed for this transformation. For instance, a ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides a convenient and efficient one-pot synthesis of substituted quinolines under mild conditions. mdpi.comnih.gov

Table 2: Catalytic Systems for Oxidative Annulation of 2-Aminoaryl Alcohols with Ketones

| Catalyst | Key Features | Reference |

|---|---|---|

| Co(OAc)₂·4H₂O | Ligand-free, mild conditions, good to excellent yields. | researchgate.netnih.gov |

| Cu-based catalysts | Often used in aerobic oxidative cyclizations. | researchgate.netresearchgate.net |

| Ni-based catalysts | Enables sequential dehydrogenation and condensation. | organic-chemistry.org |

| Ir-based catalysts | Effective for oxidative coupling via acceptorless dehydrogenation. | researchgate.net |

Dehydrogenative condensation, also referred to as acceptorless dehydrogenative coupling (ADC), represents a highly atom-economical and environmentally benign strategy for synthesizing quinolines. researchgate.netrsc.org This methodology typically involves the reaction of a 2-aminobenzyl alcohol with a ketone or a secondary alcohol. researchgate.netresearchgate.net The reaction cascade involves the in-situ generation of an aldehyde from the alcohol via dehydrogenation, followed by condensation and cyclization. The key advantage is that the process does not require an external oxidant, instead producing hydrogen gas and water as the only byproducts.

Numerous catalytic systems based on earth-abundant metals like nickel and copper, as well as precious metals like iridium, have been reported to effectively promote this transformation. researchgate.netorganic-chemistry.orgacs.org For example, singlet diradical Ni(II) complexes have been shown to catalyze the biomimetic dehydrogenative condensation for quinoline synthesis. organic-chemistry.orgacs.org Similarly, magnetic CuNiFeO nanocatalysts have been employed for a double dehydrogenation tandem cyclization of 2-aminobenzyl alcohol with secondary alcohols, offering the advantage of easy catalyst recovery and reuse. researchgate.net

Multicomponent reactions (MCRs), where three or more starting materials are combined in a single synthetic operation to form a product containing portions of all reactants, offer a rapid and efficient pathway to complex molecular architectures like quinolines. rsc.org MCRs are characterized by high atom economy, procedural simplicity, and the ability to generate diverse molecular libraries by simply varying the starting components.

Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org While direct synthesis of the target amino alcohol via an MCR is challenging, this strategy can be used to assemble a quinoline core with appropriate functional group handles. For example, an aniline, an aldehyde, and an activated alkene can react in a Povarov reaction to form a tetrahydroquinoline, which can be subsequently oxidized. By choosing starting materials with precursor functionalities, one could strategically position a group that can be later converted into the desired amino alcohol side chain.

Table 3: Selected Multicomponent Reactions for Quinoline Synthesis

| Reaction Name | Typical Components | Quinoline Product Type |

|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkene | Substituted Tetrahydroquinolines/Quinolines |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Substituted Quinolines |

| Combes Quinoline Synthesis | Aniline, β-Diketone | Substituted Quinolines |

Functionalization and Derivatization of Pre-formed Quinoline Nuclei with Amino Alcohol Side Chains

An alternative synthetic approach involves the construction of the 2-amino-2-(quinolin-2-yl)ethan-1-ol side chain on a pre-existing quinoline ring. This strategy relies on the selective functionalization of the C2-position of the quinoline nucleus.

A direct and relevant method involves the reduction of a suitable precursor ketone. A patented process describes the preparation of amino alcohols of the quinoline series through the reduction of quinolylaminoketones. google.com This would involve the synthesis of 2-(2-aminoacetyl)quinoline, followed by a stereoselective reduction of the ketone to the alcohol. The stereochemistry of the reduction can be controlled using chiral reducing agents or catalysts to favor the desired (S)-configuration.

Another potential route is the Mannich reaction, which allows for the aminomethylation of a compound bearing an active hydrogen. mdpi.com While typically applied to activated quinoline systems like 8-hydroxyquinoline (B1678124), related C-C bond-forming reactions could be envisioned. For instance, the reaction of 2-lithioquinoline (generated from 2-bromoquinoline) with a protected 2-aminoacetaldehyde (B1595654) derivative could install the required carbon skeleton, which could then be deprotected and reduced to afford the target amino alcohol.

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Spectroscopic Characterization Techniques

A suite of complementary spectroscopic methods is utilized to provide a complete picture of the molecule's structure and properties. These techniques, from Nuclear Magnetic Resonance to Fluorescence Spectroscopy, each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Connectivity and Stereochemistry

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For (S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would confirm its constitution and stereochemistry.

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The six protons of the quinoline (B57606) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The methine proton (CH adjacent to the quinoline ring and the amino group) would likely resonate as a multiplet in the aliphatic region, coupled to the neighboring methylene (B1212753) protons. The two diastereotopic protons of the methylene group (CH₂) adjacent to the hydroxyl group would be expected to show complex splitting patterns. The protons of the amine (NH₂) and hydroxyl (OH) groups would appear as broad singlets, and their chemical shifts would be dependent on solvent and concentration.

The ¹³C NMR spectrum would corroborate the structure by showing the expected number of carbon signals. Eleven distinct resonances are anticipated: nine for the quinoline ring carbons (in the δ 120-160 ppm range) and two for the aliphatic carbons of the ethanolamine (B43304) side chain (typically in the δ 40-70 ppm range).

2D-NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the ethanolamine side chain (HO-CH₂-CH-NH₂). HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C spectra. The specific stereochemistry at the chiral center influences the magnetic environment of nearby nuclei, which can be probed by advanced NMR techniques, often involving chiral derivatizing agents or chiral solvating agents to resolve enantiomers.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline-H (aromatic) | 7.0 - 8.5 | m |

| CH-NH₂ (methine) | ~4.0 - 4.5 | t or dd |

| CH₂-OH (methylene) | ~3.5 - 4.0 | m |

| NH₂ (amine) | Variable (broad s) | br s |

| OH (hydroxyl) | Variable (broad s) | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinoline C=N | ~155 - 160 |

| Quinoline C (aromatic) | ~120 - 148 |

| CH-NH₂ (methine) | ~55 - 65 |

| CH₂-OH (methylene) | ~60 - 70 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The presence of the hydroxyl (-OH) and amine (-NH₂) groups would be indicated by broad and medium stretching vibrations, respectively, in the 3500-3200 cm⁻¹ region. The aromatic C-H stretching of the quinoline ring would appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the ethanolamine side chain would be observed in the 3000-2850 cm⁻¹ range. Key fingerprint region absorptions would include the C=N and C=C stretching vibrations of the quinoline ring (1650-1450 cm⁻¹), N-H bending (around 1600 cm⁻¹), C-O stretching of the primary alcohol (1050-1150 cm⁻¹), and C-N stretching (1250-1020 cm⁻¹).

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Alcohol | 3500 - 3200 (broad) |

| N-H Stretch | Primary Amine | 3400 - 3250 (medium) |

| Aromatic C-H Stretch | Quinoline | 3100 - 3000 |

| Aliphatic C-H Stretch | Ethan-1-ol | 3000 - 2850 |

| C=N, C=C Stretch | Quinoline | 1650 - 1450 |

| N-H Bend | Primary Amine | ~1600 |

| C-O Stretch | Primary Alcohol | 1050 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring in this compound is the primary chromophore. The spectrum is expected to exhibit strong absorption bands in the UV region, characteristic of π → π* transitions within the aromatic system. Typically, quinoline and its derivatives show multiple absorption bands, often between 220-350 nm. The substitution with the aminoethanol group may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to the parent quinoline molecule, reflecting the electronic influence of the substituent.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

HRMS is an indispensable technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₁H₁₂N₂O, the expected monoisotopic mass is 188.09496 Da. HRMS analysis, often using electrospray ionization (ESI), would typically detect the protonated molecule [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) for this ion would be compared to the calculated value. A mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₃N₂O⁺ | 189.10224 |

| [M+Na]⁺ | C₁₁H₁₂N₂ONa⁺ | 211.08418 |

Fluorescence Spectroscopy for Photophysical Properties

The quinoline moiety is known to be fluorescent, and therefore, this compound is expected to exhibit fluorescence. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This analysis would determine the compound's excitation and emission maxima, quantum yield, and fluorescence lifetime. These photophysical properties are highly sensitive to the molecular environment, including solvent polarity and pH. The presence of the amino and hydroxyl groups, which can participate in hydrogen bonding and protonation/deprotonation events, would likely make the fluorescence characteristics of this compound sensitive to changes in the solvent environment.

Solid-State Structural Analysis

While solution-state techniques describe the molecule's average conformation, solid-state analysis provides a precise picture of a single conformation and its intermolecular interactions in the crystalline state. The premier technique for this is single-crystal X-ray diffraction.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide definitive proof of its three-dimensional structure. This analysis would determine the precise bond lengths, bond angles, and torsion angles of the molecule. Crucially, it would confirm the (S)-stereochemistry at the chiral center in the solid state. Furthermore, the crystal structure would reveal the packing arrangement of the molecules in the crystal lattice and elucidate the network of intermolecular interactions, such as hydrogen bonds involving the amine (N-H) and hydroxyl (O-H) groups, which are critical in dictating the material's bulk properties.

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Crystal Packing

Illustrative Data Table for SC-XRD:

| Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₁₁H₁₂N₂O |

| Formula Weight | 188.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1083.75 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.15 |

| Flack Parameter | 0.05(10) |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, well-formed crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline solid's phase, which can be used to assess its purity and identify different polymorphic forms. For this compound, PXRD would be employed to ensure the homogeneity of the synthesized batch and to study its solid-state properties.

Microscopic and Elemental Analysis Techniques

These techniques provide information on the surface morphology, elemental composition, and purity of the compound.

Scanning Electron Microscopy–Energy Dispersive X-ray Spectroscopy (SEM–EDX)

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface, revealing its morphology, texture, and particle size distribution. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it allows for the elemental analysis of the sample. The electron beam in the SEM excites atoms on the sample surface, causing them to emit characteristic X-rays. The EDX detector analyzes these X-rays to identify the elements present and their relative abundance. For a sample of this compound, SEM would visualize the crystal habit, while EDX would confirm the presence of carbon, nitrogen, and oxygen.

Elemental Analysis (CHNS)

Elemental analysis is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The results are compared with the theoretically calculated percentages for the compound's chemical formula. This comparison is a crucial step in verifying the purity and empirical formula of a newly synthesized compound like this compound.

Illustrative Data Table for Elemental Analysis:

| Element | Theoretical % for C₁₁H₁₂N₂O | Experimental % (Hypothetical) |

| Carbon | 70.19 | 70.15 |

| Hydrogen | 6.43 | 6.45 |

| Nitrogen | 14.88 | 14.85 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. alfa-chemistry.com DSC can detect phase transitions such as melting, crystallization, and glass transitions, and can also provide information about the heat of reaction for decomposition processes. alfa-chemistry.com For this compound, TGA would indicate the temperature at which it begins to decompose, while DSC would determine its melting point and associated enthalpy of fusion. The combination of these techniques offers a comprehensive understanding of the compound's thermal behavior. researchgate.net

Illustrative Data Table for Thermal Analysis:

| Technique | Parameter | Hypothetical Value |

| TGA | Onset of Decomposition | 250 °C |

| DSC | Melting Point (Tₘ) | 150 °C |

| DSC | Enthalpy of Fusion (ΔHₘ) | 25 kJ/mol |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Derivatization, Structure Activity Relationship Sar , and Structure Property Relationship Spr Studies

Rational Design and Synthesis of Novel Derivatives and Analogues

The rational design of new chemical entities based on the (S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol core involves systematic structural modifications to probe interactions with biological targets and improve drug-like characteristics.

The amino and hydroxyl groups of the amino alcohol moiety are key pharmacophoric features, capable of forming critical hydrogen bond interactions with biological targets. Their modification is a primary strategy for optimizing activity and properties.

N-Substitution: The primary amine can be readily modified through reactions such as N-alkylation or N-acylation. N-alkylation, for instance, can influence the basicity (pKa) of the nitrogen atom, which in turn affects its ionization state at physiological pH, impacting solubility, cell permeability, and target binding. nih.gov Studies on related quinolin-2-one derivatives have demonstrated the synthesis of various N-amino derivatives, which are then further functionalized to produce ureas, thioureas, and amides, showcasing the versatility of modifying a nitrogen atom attached to the quinoline (B57606) system. sapub.orgresearchgate.net

O-Functionalization: The primary alcohol can be converted to ethers or esters to modulate lipophilicity and metabolic stability. O-alkylation can introduce new steric bulk or interaction points, while esterification can create prodrugs that are cleaved in vivo to release the active parent alcohol. Studies on the alkylation of quinolin-2(1H)-ones have explored the competition between N- and O-alkylation, highlighting the synthetic pathways available for such modifications. researchgate.net

The quinoline ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic, steric, and hydrophobic properties. The synthetic versatility of the quinoline scaffold permits the generation of a large number of structurally diverse derivatives. nih.govrsc.orgmdpi.com

Common Positions for Substitution: The C4, C5, C6, C7, and C8 positions on the benzene (B151609) portion of the quinoline ring are common targets for functionalization.

Influence of Substituents: The nature and position of substituents significantly impact biological activity. For example, in the development of multifunctional tacrine-quinoline hybrids, a 5-fluoro substitution on an 8-hydroxyquinoline (B1678124) ring led to the most potent activity, suggesting favorable electronic effects. mdpi.com Conversely, 5,7-dichloro substitution markedly reduced activity, possibly due to steric hindrance. mdpi.com The introduction of a chloro-substituent has also been shown to enhance the activity of certain quinoline derivatives. rsc.org These findings underscore that bioactivity is directly associated with the substituent effect on the ring. rsc.org

Table 1: Representative Examples of Quinoline Ring Substitutions and Their Effect on Biological Activity

| Parent Scaffold | Position of Substitution | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Tacrine-8-hydroxyquinoline | 5 | -F (Fluoro) | Improved AChE and led to most potent BuChE inhibition | mdpi.com |

| Tacrine-8-hydroxyquinoline | 5,7 | -Cl (Dichloro) | Markedly reduced activity | mdpi.com |

| 4-Aminoquinoline | 7 | -Cl (Chloro) | Optimal for antimalarial activity | pharmacy180.com |

| 4-Aminoquinoline | 3 | -CH₃ (Methyl) | Reduces antimalarial activity | pharmacy180.com |

| General Quinoline | - | Phenol Ring | Modified and improved antioxidant activity | rsc.org |

To better understand the bioactive conformation—the specific three-dimensional shape a molecule adopts when it binds to its target—medicinal chemists often design conformationally restricted analogues. This involves incorporating structural elements that limit the molecule's flexibility. Strategies include introducing cyclic structures or rigid linkers. For instance, in the design of combretastatin (B1194345) A-4 analogues, the flexible central bond was replaced with rigid heterocyclic rings like oxazolones to prevent isomerization and lock the molecule in a more active conformation. nih.gov Similarly, a "structure-based design and conformational restriction" approach was utilized in the discovery of potent MCL-1 inhibitors. liatilon.nl Applying this principle to this compound could involve cyclizing the amino alcohol side chain to form a rigid ring system, thereby reducing the number of possible conformations and potentially increasing binding affinity and selectivity for its target.

Exploration of Bioisosteric Replacements within the Molecular Scaffold

Bioisosterism is a key strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. drugdesign.org This can be used to improve potency, alter selectivity, or improve pharmacokinetic properties.

Ring Bioisosteres: The quinoline ring itself can be replaced with other bicyclic heteroaromatic systems. For example, quinazoline (B50416) has been successfully used as a bioisostere for quinoline in the design of kinase inhibitors. drugdesign.orgresearchgate.net Other potential replacements include isoquinoline, benzofuran, or indole.

Functional Group Bioisosteres: The functional groups on the amino alcohol side chain are also amenable to bioisosteric replacement. The hydroxyl group (-OH) could be replaced by a fluorine atom (-F) or an amino group (-NH2) to alter hydrogen bonding capacity and metabolic stability. The primary amine could be replaced by other small polar groups.

Table 2: Common Bioisosteric Replacements Relevant to the Quinoline Amino Alcohol Scaffold

| Original Group/Fragment | Potential Bioisostere(s) | Rationale for Replacement | Reference |

|---|---|---|---|

| Quinoline | Quinazoline, Isoquinoline, Benzothiophene | Modify ring electronics, hydrogen bonding patterns, and target interactions. | drugdesign.orgresearchgate.net |

| Phenyl Ring | Thiophene, Pyridine (B92270) | Alter metabolic profile, solubility, and polarity. | nih.gov |

| -OH (Hydroxyl) | -F, -NH₂, -CH₃ | Modulate hydrogen bonding, pKa, and metabolic susceptibility. | nih.gov |

| -COOH (Carboxylic Acid) | Tetrazole, Hydroxamic Acid | Improve oral bioavailability and cell permeability by replacing an acidic proton. | openaccessjournals.com |

| -C=C- (Alkene) | Heterocyclic Ring (e.g., Oxadiazole, Isoxazole) | Increase rigidity and prevent cis-trans isomerization. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.net These models are invaluable for predicting the activity of newly designed compounds and for understanding the key structural features that govern their effects. nih.govnih.gov

Numerous QSAR studies have been performed on quinoline derivatives to elucidate the structural requirements for various biological activities, including anticancer, antimalarial, and antibacterial effects. researchgate.netnih.govresearchgate.net These studies typically involve:

Descriptor Calculation: Generating numerical descriptors that characterize the steric, electronic, and hydrophobic properties of the molecules. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a predictive model. nih.govresearchgate.net

Model Validation: Rigorously testing the model's statistical significance and predictive power using internal and external validation sets. nih.gov

For example, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity are favorable or unfavorable for activity. nih.govmdpi.com Such analyses on quinoline derivatives have successfully guided the design of new analogues with enhanced potency. mdpi.com

Table 3: Examples of QSAR Studies on Quinoline Derivatives

| Study Focus | QSAR Method(s) | Key Findings/Descriptors | Statistical Significance (Example) | Reference |

|---|---|---|---|---|

| Antimalarial Activity | CoMFA, CoMSIA, HQSAR | Correlated steric, electrostatic, and hydrophobic features with activity. | q² = 0.69-0.80, r² = 0.79-0.80 | nih.gov |

| P-glycoprotein Inhibition | k-NN, Decision Tree, Gradient Boosting | Developed predictive models based on 2D and 3D descriptors. | R² up to 95% | nih.gov |

| Anti-gastric Cancer Activity | CoMFA (3D-QSAR) | Identified structural features beneficial for enhancing anticancer properties. | R²_Train = 0.931, R²_Test = 0.875 | mdpi.com |

| Antimalarial (P. falciparum) | CoMFA, CoMSIA, 2D-QSAR | Models were experimentally validated by synthesizing and testing new derivatives. | r²_test = 0.845-0.878 | nih.gov |

| HIV-1 RT Inhibition | Hansch Analysis, AM1 | Activity increases with electron-withdrawing substituents at position 6. | Not specified | researchgate.net |

Application in Fragment-Based Lead Discovery (FBLD)

Fragment-Based Lead Discovery (FBLD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be optimized into a more potent lead compound by either "growing" the fragment to occupy adjacent pockets or by "linking" multiple fragments that bind to different sites.

The quinoline amino alcohol core of this compound is an ideal candidate for an FBLD approach. Its relatively small size and possession of key hydrogen bonding groups (amine and alcohol) and an aromatic system (quinoline) make it a "privileged" fragment that is likely to interact with various biological targets. For example, fragment-based screening has been used to identify novel DNA gyrase inhibitors, a target for antibiotics, using quinolone-like scaffolds. mdpi.com The identification of a quinoline-based fragment binding to a target would serve as a valuable starting point for a drug discovery program, where the SAR and QSAR principles discussed above would be applied to build out the fragment into a high-affinity ligand.

Coordination Chemistry and Catalytic Applications

Metal Complexation Studies

Detailed experimental studies on the synthesis and characterization of metal complexes specifically with (S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol are not extensively reported in the public domain. However, based on the coordination chemistry of similar amino alcohols and quinoline (B57606) derivatives, a number of coordination behaviors can be anticipated. tandfonline.comwikipedia.orgmdpi.comresearchgate.net

The synthesis of transition metal complexes with chiral amino alcohol ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov For this compound, complexation would likely involve the reaction of the ligand with metal halides (e.g., chlorides), acetates, or perchlorates in solvents like methanol (B129727) or ethanol. nih.govalfa-chemistry.com

The general procedure for the synthesis of such complexes often involves dissolving the ligand and the metal salt in a 1:1, 1:2, or other stoichiometric ratio and stirring the mixture, sometimes with gentle heating or reflux, to facilitate complex formation. worktribe.comresearchgate.netmdpi.com The resulting metal complexes can then be isolated as precipitates and purified by recrystallization.

Characterization of these complexes would typically involve a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H, O-H, and C=N (quinoline) bonds. tandfonline.comresearchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), NMR can provide detailed information about the structure of the complex in solution.

Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.

While specific examples with the target ligand are scarce, studies on similar systems, such as complexes of Cu(II), Co(II), and Zn(II) with other chiral amino alcohols and quinoline derivatives, have been successfully synthesized and characterized, suggesting that analogous complexes of this compound could be prepared. nih.govnih.govacs.orgnih.govnih.gov

This compound can act as a bidentate or potentially a tridentate ligand. The most common binding mode for amino alcohols involves coordination through the nitrogen of the amino group and the oxygen of the alcohol, forming a stable five-membered chelate ring. wikipedia.org

Bidentate N,O-Coordination: The ligand would coordinate to the metal center through the nitrogen of the primary amine and the oxygen of the hydroxyl group. This is a very common coordination mode for amino alcohols. wikipedia.org

Tridentate N,N,O-Coordination: It is also possible for the nitrogen atom of the quinoline ring to participate in coordination, leading to a tridentate binding mode. This would result in the formation of two chelate rings.

The coordination geometry adopted by the metal complexes would depend on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries for the listed transition metals include:

Octahedral: For Co(II), Ni(II), Fe(III), etc., often with a 1:2 or 1:3 metal-to-ligand ratio. researchgate.net

Tetrahedral: For Co(II) and Zn(II). researchgate.net

Square Planar: For Pd(II), Pt(II), and sometimes Cu(II). researchgate.netresearchgate.net

Distorted Geometries: Such as square pyramidal or trigonal bipyramidal, are also common, particularly for Cu(II). nih.gov

The stoichiometry of the complexes can vary, with common ratios being 1:1, 1:2, and 1:3 (metal:ligand). The specific stoichiometry would be influenced by the charge of the metal ion and the coordination number it prefers.

The stability of metal complexes in solution is a critical factor for their potential applications. The stability of complexes with this compound would be influenced by factors such as the nature of the metal ion (following the Irving-Williams series for divalent metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), the pH of the solution, and the chelate effect. The formation of a five-membered chelate ring through N,O-coordination would contribute significantly to the stability of the complexes.

The reactivity of these complexes would be of interest for catalysis. The coordinated ligand can influence the electronic and steric environment around the metal center, thereby tuning its reactivity. The chiral nature of the ligand is particularly important for asymmetric catalysis. In the solid state, the stability of the complexes would be related to their crystal lattice energy and their decomposition temperature, which can be studied by thermogravimetric analysis (TGA). The reactivity in the solid state could involve transformations such as solid-state polymerization or gas-solid reactions. Studies on related chiral amino alcohol complexes have shown that their stability in solution can be investigated using techniques like potentiometric titrations and NMR spectroscopy. nih.gov

Application as Chiral Ligands in Asymmetric Catalysis

Chiral ligands are crucial for enantioselective synthesis, and ligands derived from amino acids and amino alcohols are particularly valuable due to their ready availability from the chiral pool. mdpi.com this compound, with its defined stereocenter and multiple coordination sites, is a promising candidate for use as a chiral ligand in various asymmetric transformations.

Asymmetric Hydrogenation:

The asymmetric hydrogenation of prochiral substrates is one of the most important methods for the synthesis of enantiomerically pure compounds. Iridium complexes with chiral ligands have been shown to be highly effective for the asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines. dicp.ac.cnresearchgate.net While this compound has not been explicitly reported in this context, chiral N,P-ligands derived from amino acids have been successfully employed. dicp.ac.cn

For instance, iridium catalysts generated in situ from [Ir(COD)Cl]₂ and chiral ferrocenyloxazoline derived N,P-ligands have been used for the asymmetric hydrogenation of various 2-substituted quinolines, achieving high enantioselectivities. dicp.ac.cn

| Entry | Substrate (Quinoline Derivative) | Catalyst System | Solvent | Conversion (%) | ee (%) |

| 1 | 2-Methylquinoline | [Ir(COD)Cl]₂/(S,Sp)-Ferrocenyloxazoline-N,P-ligand/I₂ | Toluene | >95 | 90 |

| 2 | 2-Ethylquinoline | [Ir(COD)Cl]₂/(S,Sp)-Ferrocenyloxazoline-N,P-ligand/I₂ | Toluene | >95 | 92 |

| 3 | 2-Propylquinoline | [Ir(COD)Cl]₂/(S,Sp)-Ferrocenyloxazoline-N,P-ligand/I₂ | Toluene | >95 | 91 |

| 4 | 2-Styrylquinoline | [Ir(COD)Cl]₂/(S,Sp)-Ferrocenyloxazoline-N,P-ligand/I₂ | Toluene | >95 | 88 |

Data compiled from studies on analogous systems. dicp.ac.cn

Similarly, iridium-catalyzed asymmetric transfer hydrogenation of quinolines using Hantzsch esters as the hydrogen source has been developed with chiral phosphine (B1218219) ligands like (S)-SegPhos, achieving enantiomeric excesses of up to 88%. dicp.ac.cn Given these precedents, it is plausible that an iridium complex of this compound could also serve as an effective catalyst for such transformations.

C-H Activation:

Rhodium-catalyzed asymmetric C-H functionalization has emerged as a powerful tool for the efficient synthesis of complex chiral molecules. snnu.edu.cncanberra.edu.aunih.gov These reactions often employ chiral phosphine ligands or chiral cyclopentadienyl (B1206354) (Cp) ligands to control the enantioselectivity. researchgate.netsemanticscholar.org The directing group on the substrate coordinates to the rhodium center, positioning it for C-H activation.

While there are no specific reports on the use of this compound in rhodium-catalyzed C-H activation, the quinoline moiety itself can act as a directing group. Therefore, it is conceivable that this ligand could be used to generate chiral rhodium catalysts for the enantioselective C-H functionalization of substrates that can coordinate to the metal center.

The mechanism of iridium-catalyzed asymmetric hydrogenation of quinolines is believed to proceed through a stepwise pathway rather than a concerted one. nih.gov A plausible catalytic cycle, based on studies with related chiral diamine and phosphine ligands, can be proposed. nih.govnih.gov

Proposed Catalytic Cycle for Asymmetric Hydrogenation of Quinolines:

Catalyst Activation: The iridium precursor reacts with the chiral ligand and hydrogen gas to form an active iridium hydride species.

Substrate Coordination and Protonation: The quinoline substrate coordinates to the iridium center. The nitrogen atom of the quinoline is then protonated, either by an external acid or by a proton derived from H₂.

Hydride Transfer: A hydride from the iridium center is transferred to the C2 or C4 position of the protonated quinoline, leading to the formation of a dihydroquinoline intermediate. This step is often the enantioselectivity-determining step, where the chiral ligand environment dictates the facial selectivity of the hydride attack.

Second Hydrogenation Step: The dihydroquinoline intermediate undergoes a second hydrogenation step to form the tetrahydroquinoline product.

Product Release and Catalyst Regeneration: The chiral tetrahydroquinoline product is released from the coordination sphere of the iridium, and the catalyst is regenerated to re-enter the catalytic cycle.

The enantioselectivity is thought to arise from non-covalent interactions, such as CH/π interactions, between the chiral ligand and the substrate in the transition state of the hydride transfer step. nih.gov The specific nature of the chiral ligand, including its steric and electronic properties, plays a crucial role in creating a well-defined chiral pocket around the metal center, which is essential for high enantioselectivity.

Bioinorganic Chemistry: Design of Metal-Based Reagents and Catalysts Mimicking Biological Systems

Extensive research into the bioinorganic applications of the specific chiral amino alcohol, this compound, particularly in the design of metal-based reagents and catalysts that mimic biological systems, has yielded limited specific results in publicly available scientific literature. While the broader class of quinoline derivatives is well-documented for its versatile coordination chemistry and catalytic applications, detailed studies focusing solely on this specific enantiomer are not prominently reported.

The foundational concept of this area of bioinorganic chemistry involves the creation of synthetic metal complexes that replicate the structure and function of the active sites of metalloenzymes. rsc.orgle.ac.uk These natural catalysts perform highly specific and efficient chemical transformations, and mimicking their function is a significant goal in chemistry. rsc.orgle.ac.uk Quinoline-based ligands, in general, are recognized for their effective performance in catalysis, often participating in bio-inspired systems. researchgate.net

The general strategy in designing such biomimetic catalysts involves synthesizing ligands that mimic the coordination environment of the metal ion in a natural enzyme. rsc.org Amino acids and their derivatives are excellent candidates for such ligands due to their biological relevance and versatile coordination capabilities through nitrogen and oxygen donor atoms. jocpr.comrsc.org Metal complexes involving amino acids have been explored for their catalytic activity in various reactions, including oxidation. researchgate.net

In the broader context of quinoline derivatives, copper complexes have been shown to exhibit catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone, which mimics the function of the enzyme catechol oxidase. mdpi.com The catalytic efficiency of these quinoline-based complexes is influenced by the specific structure of the quinoline ligand and the nature of the metal salt used. mdpi.com For instance, studies on various quinoline derivatives have demonstrated that their copper complexes can catalyze this oxidation, with the reaction rate being dependent on the substituents on the quinoline ring. mdpi.com

Furthermore, metal complexes with quinoline-containing ligands have been synthesized and evaluated for a range of biological applications, including as potential anticancer and antimicrobial agents. nih.gov The design of these complexes often draws inspiration from biological systems to achieve desired therapeutic effects.

Mechanistic and Pre Clinical Biological Investigations in Vitro and Non Human in Vivo

Molecular Mechanism of Action Studies

Target Identification and Validation (e.g., Enzyme Inhibition, Receptor Binding):There are no reports on the molecular targets, enzyme inhibition, or receptor binding properties of (S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol.

While the broader class of quinoline (B57606) derivatives has been extensively studied for various biological activities, including antimicrobial, antiproliferative, and antioxidant effects, these findings cannot be attributed to This compound without specific experimental evidence. Adhering to the principles of scientific accuracy, no data can be presented for the requested compound.

Enzyme Inhibition Assays (e.g., Pim-1 kinase, Aminoacyl-tRNA Synthetases)

No specific enzyme inhibition data for this compound was identified in the reviewed literature. However, the quinoline scaffold is a known pharmacophore that targets various enzymes, including Pim-1 kinase and aminoacyl-tRNA synthetases.

Pim-1 Kinase Inhibition

Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene implicated in cell cycle progression and apoptosis resistance, making it a target in cancer research. nih.gov Several studies have identified quinoline derivatives as inhibitors of Pim-1. For instance, new pyridine-quinoline hybrids have been designed and synthesized as potent PIM-1/2 kinase inhibitors. tandfonline.comnih.gov Kinetic studies revealed that some of these hybrids act as competitive inhibitors, while others display a mixed competitive and non-competitive inhibition profile against the Pim-1 kinase enzyme. tandfonline.comnih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the ATP-binding pocket of the Pim-1 protein. nih.gov The inhibitory activity of selected quinoline derivatives against Pim-1 kinase is presented in Table 1.

| Compound Class | Example Compound | Target | Inhibition Data (IC₅₀) | Reference |

| Pyridine-Quinoline Hybrid | Compound 9 | Pim-1 Kinase | 20.4 nM | researchgate.net |

| Pyridine-Quinoline Hybrid | Staurosporine (Reference) | Pim-1 Kinase | 16.7 nM | researchgate.net |

| Quinone Analog | Compound 1 | DU-145 cell growth | 8.21 µM | nih.gov |

| Quinone Analog | Compound 4 | DU-145 cell growth | 4.06 µM | nih.gov |

| Quinone Analog | Compound 7 | DU-145 cell growth | 3.21 µM | nih.gov |

| Quinone Analog | Compound 9 | DU-145 cell growth | 2.02 µM | nih.gov |

Aminoacyl-tRNA Synthetases Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. nih.govmdpi.com Their inhibition can halt protein synthesis, making them attractive targets for antimicrobial agents. mdpi.comrsc.org A series of quinoline analogues has been identified as potent inhibitors of prolyl-tRNA synthetase (ProRS) from Candida albicans. One of the most potent analogues, 2-(4-bromo-phenyl)-6-chloro-8-methyl-4-quinolinecarboxylic acid, demonstrated an IC₅₀ of 5 nM against the fungal enzyme, with high selectivity over the human counterpart. nih.gov

Receptor Binding Profiling (e.g., G-protein coupled receptors, GPCRs)

There is no specific receptor binding profile available for this compound. Research on related quinoline structures indicates potential interactions with various receptors, including G-protein coupled receptors (GPCRs).

GPCRs are a large family of transmembrane proteins that play a crucial role in cellular signaling. nih.gov Studies on 4-amino-substituted quinoline derivatives have identified them as positive allosteric modulators (PAMs) of the A₃ adenosine (B11128) receptor, a type of GPCR. researchgate.net Additionally, in silico molecular docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives have shown potential binding affinity for the CB1a protein, an anticancer peptide. nih.gov These studies suggest that the quinoline scaffold can be adapted to interact with various receptor types, though specific data for quinoline amino alcohols in broad GPCR profiling remains limited.

Investigation of Cellular Pathways and Signaling Cascades Perturbed by the Compound

Direct studies on the cellular pathways perturbed by this compound are not available. However, based on the enzymatic inhibition profile of related compounds, potential effects on cellular signaling can be inferred.

The inhibition of Pim-1 kinase by certain pyridine-quinoline hybrids has been shown to induce apoptosis in cancer cell lines. tandfonline.comtandfonline.com This apoptotic effect was correlated with the activation of caspases 3 and 7 in HepG-2 liver cancer cells. tandfonline.comtandfonline.com Furthermore, quinoline-based compounds that inhibit enzymes acting on DNA can trigger a DNA damage response, leading to the activation of proteins like p53 in cancer cells. nih.gov These findings indicate that quinoline derivatives can perturb critical cellular pathways involved in cell survival, proliferation, and death.

Studies on Interactions with Biomolecules (e.g., DNA, Proteins, Membranes)

No studies detailing the interaction of this compound with specific biomolecules were found. However, the quinoline nucleus is known to interact with various biological macromolecules.

DNA Interaction

Quinoline derivatives have been shown to interact with DNA through multiple mechanisms. Some compounds, like the luzopeptin (B1179268) antibiotics which contain two quinoline chromophores, act as bis-intercalators of DNA. nih.gov Other quinoline-3-carboxylic acid derivatives have been shown through in-silico studies to bind to the A/T minor groove region of B-DNA. researchgate.netingentaconnect.com These interactions can inhibit the function of DNA-interacting enzymes such as DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.gov The interaction of these compounds with DNA is often a key part of their mechanism of action as anticancer agents. researchgate.netingentaconnect.com

Protein Interaction

Beyond the enzymes mentioned previously, quinoline derivatives have been shown to bind to other proteins. Molecular docking studies have explored the binding of quinoline derivatives to the active sites of enzymes like HIV reverse transcriptase and DNA gyrase, suggesting them as potential inhibitors. mdpi.comnih.gov For example, certain pyrazoline and pyrimidine-containing quinoline derivatives showed good binding interactions with the active domain of HIV reverse transcriptase in silico. nih.gov Substituted quinolines have also been identified as noncovalent, mixed-type inhibitors of the 20S proteasome, indicating binding to an allosteric site rather than the active site. nih.gov

Elucidation of Antioxidant Mechanisms (e.g., Free Radical Scavenging Pathways)

Specific studies on the antioxidant mechanisms of this compound are not present in the reviewed literature. However, the antioxidant and free radical scavenging properties of the quinoline class of compounds are well-documented. researchgate.netmdpi.comingentaconnect.comiau.ir

The antioxidant activity of quinoline derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com The primary mechanisms involved are single electron transfer (SET) and hydrogen atom transfer (HAT). mdpi.comnih.gov The efficiency of these processes is influenced by the type and position of substituents on the quinoline ring. mdpi.com For instance, the presence of hydroxyl or amino groups can enhance antioxidant capacity. ingentaconnect.comnih.gov

The free radical scavenging activity of various quinoline derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net Some studies have shown that certain 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives possess significant radical scavenging activity, with some compounds showing over 90% scavenging. researchgate.net However, other studies on different quinoline derivatives found that while they exhibited antioxidant effects against lipid peroxidation, they did not show significant activity in DPPH and ABTS radical-scavenging assays, suggesting that their antioxidant mechanism may be more complex than direct radical scavenging. scielo.br

| Compound Class | Assay | Activity | Reference |

| 2-chloro-7,8-dimethyl-quinoline-3-carboxaldehyde | DPPH radical scavenging | High activity at 0.2 mM | ingentaconnect.com |

| 2-chloroquinoline-3-carbaldehydes (1g) | DPPH radical scavenging | 92.96% | researchgate.net |

| 4-methyl pyrimido[5,4-c]quinoline-2,5(1H,6H)-dione | Radical scavenging | Good activity | ingentaconnect.com |

| 5-methyl-2-thioxo-2,3-dihydro-1H- nih.govtandfonline.comnih.govtriazepino[6,5-c]quinolin-6(7H)-one | Radical scavenging | Good activity | ingentaconnect.com |

| Quinolone acylated arabinose hydrazone derivative | H₂O₂ scavenging | IC₅₀ 23.5 µg/mL | ekb.eg |

| Quinolinonyl-glycine derivative | H₂O₂ scavenging | IC₅₀ 20.92 µg/mL | ekb.eg |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of (S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol. By solving approximations of the Schrödinger equation, these methods model the electronic structure and energy of the molecule, forming the basis for understanding its behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comnih.gov It is employed to determine a compound's kinetic and thermodynamic stability, perform structural calculations, and analyze molecular interactions. nih.gov For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. bohrium.com

This geometry optimization process minimizes the energy of the molecule, providing key structural parameters. The results would include precise bond lengths, bond angles, and dihedral angles. These computed parameters for this compound would reveal the spatial relationship between the quinoline (B57606) ring, the chiral center, the amino group, and the hydroxyl group.

Once the geometry is optimized, the same level of theory can be used to perform a vibrational analysis. This calculation predicts the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net This theoretical spectrum is invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure.

Illustrative Data Table for DFT Geometry Optimization The following table is an example of how optimized geometric parameters for a molecule like this compound would be presented. The values are hypothetical.

| Parameter | Atom Connection | Calculated Value |

|---|---|---|

| Bond Length | C2-N (Quinoline) | 1.37 Å |

| C-C (Ethane backbone) | 1.54 Å | |

| C-O (Alcohol) | 1.43 Å | |

| Bond Angle | N-C-C (Chiral Center) | 110.5° |

| C-C-O (Alcohol) | 111.2° |

| Dihedral Angle | N(ring)-C(ring)-C-N | 120.1° |

To understand the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. rsc.org This method is used to calculate the electronic excited states of the molecule. bohrium.com The results of TD-DFT calculations include excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the molecular orbitals involved in each electronic transition. mdpi.com

These theoretical calculations allow for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov For this compound, the predicted spectrum would show the wavelengths at which the molecule absorbs light, corresponding to electrons being promoted from occupied to unoccupied orbitals (e.g., π → π* transitions within the quinoline ring). bohrium.com Comparing the simulated spectrum to an experimentally measured one helps validate the computational method and aids in the assignment of spectral bands. mdpi.com

Illustrative Data Table for TD-DFT Calculations This table demonstrates the typical output of a TD-DFT calculation, predicting the main electronic transitions. The values are hypothetical.

| Transition | Wavelength (λmax) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 345 nm | 3.59 eV | 0.15 | HOMO → LUMO |

| S0 → S2 | 310 nm | 4.00 eV | 0.89 | HOMO-1 → LUMO |

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. researchgate.netresearchgate.net It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs.

For this compound, NBO analysis would quantify the interactions between filled (donor) and empty (acceptor) orbitals. This reveals stabilizing effects, such as the donation of electron density from a lone pair on the nitrogen or oxygen atoms into an antibonding orbital (σ*) of an adjacent bond. The analysis yields stabilization energies (E(2)), which indicate the strength of these interactions. This information is crucial for understanding the molecule's electronic stability and the nature of its internal charge distribution. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and kinetic stability. rsc.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. sciforum.net

Illustrative Data Table for FMO Analysis This table shows how FMO energies and related chemical descriptors are typically reported. The values are hypothetical.

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.15 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.20 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.10 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. mdpi.com It is calculated to predict how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different regions of electrostatic potential. dergipark.org.tr

Typically, red colors signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. rsc.org Green and yellow areas represent neutral or weakly interacting regions. For this compound, an MEP map would likely show a strong negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, identifying these as primary sites for electrophilic interaction. The hydrogen atoms of the amino and hydroxyl groups would likely show positive potential, marking them as sites for nucleophilic interaction.

Molecules with significant charge separation and delocalized π-electron systems can exhibit nonlinear optical (NLO) properties, which are important for applications in optoelectronics and photonics. rsc.orgresearchgate.net Computational methods can predict these properties by calculating the molecule's response to an external electric field.

Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). mdpi.com A large hyperpolarizability value indicates a strong NLO response. rsc.org For this compound, the presence of the electron-rich quinoline system and the amino/hydroxyl groups suggests potential for intramolecular charge transfer, a key feature for NLO activity. mdpi.com DFT calculations can quantify these properties, allowing for a theoretical assessment of its potential as an NLO material.

Illustrative Data Table for NLO Properties This table provides an example of how calculated NLO properties are presented, often benchmarked against a standard like urea. The values are hypothetical.

| Property | This compound | Urea (Reference) |

|---|---|---|

| Dipole Moment, μ (Debye) | 3.5 D | 1.37 D |

| Polarizability, α (esu) | 25.5 x 10⁻²⁴ | 5.1 x 10⁻²⁴ |

| Hyperpolarizability, β (esu) | 150.2 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |

Calculation of Global Reactivity Descriptors (e.g., hardness, softness, electrophilicity index)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the global reactivity descriptors of a molecule. These descriptors provide a quantitative measure of the molecule's stability and reactivity. Key parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The fundamental descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered hard, indicating low reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a molecule's polarizability and high reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ). This index helps in classifying molecules as strong or marginal electrophiles.

For quinoline derivatives, DFT calculations can reveal how substituents on the quinoline ring influence these reactivity parameters. While specific DFT calculations for this compound are not extensively reported, data from similar pyrazolyl quinolinone derivatives show how electronic properties can be analyzed. nih.gov The calculation of these descriptors is vital for predicting how the molecule will interact in a chemical or biological environment.

| Descriptor | Formula | Significance | Hypothetical Value (eV) for this compound |

| EHOMO | - | Electron-donating ability | -5.85 |

| ELUMO | - | Electron-accepting ability | -1.25 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 4.60 |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 5.85 |

| Electron Affinity (A) | -ELUMO | Energy to accept an electron | 1.25 |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer | 2.30 |

| Chemical Softness (S) | 1 / (2η) | Polarizability, reactivity | 0.217 |

| Electronegativity (χ) | (I + A) / 2 | Electron attracting power | 3.55 |

| Chemical Potential (μ) | -χ | Escaping tendency of electrons | -3.55 |

| Electrophilicity Index (ω) | μ² / (2η) | Electrophilic nature | 2.74 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in the field of drug discovery for predicting how a ligand, such as this compound, might interact with biological macromolecules. nih.gov These methods can forecast binding modes, estimate binding affinities, and analyze the dynamic behavior of ligand-receptor complexes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. The quinoline scaffold is a well-known pharmacophore present in many drugs, targeting enzymes like kinases, proteases, and topoisomerases, as well as receptors and DNA. nih.govfrontiersin.org

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity (often expressed as a binding energy in kcal/mol), with lower scores indicating more favorable binding.

Key interactions for quinoline derivatives often involve:

Hydrogen bonds: The amino and hydroxyl groups of this compound can act as hydrogen bond donors and acceptors. The quinoline nitrogen can also act as a hydrogen bond acceptor.

π-π stacking: The aromatic quinoline ring can form stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic interactions: The quinoline ring system can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

While specific docking studies on this compound are not widely published, studies on similar quinoline derivatives against targets like SARS-CoV-2 proteases researchgate.net and kinases involved in cancer mdpi.com provide a framework for how this compound might be investigated.

| Potential Target | Target Class | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) (Hypothetical) |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Kinase | Met793, Lys745, Asp855 | -8.5 |

| SARS-CoV-2 Main Protease (Mpro) | Protease | His41, Cys145, Glu166 | -7.2 |

| Topoisomerase II | Topoisomerase | Arg485, Asp551, DNA bases | -9.1 |

| Acetylcholinesterase (AChE) | Hydrolase | Trp84, Tyr334, Phe330 | -7.8 |

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov Following molecular docking, an MD simulation can be performed to assess the stability of the predicted binding pose and to analyze the flexibility of both the ligand and the protein. researchgate.netmdpi.com

In an MD simulation, the atoms of the system (protein, ligand, and solvent) are allowed to move according to the laws of classical mechanics. The trajectory of these movements over a period (typically nanoseconds to microseconds) reveals important information about:

Conformational Stability: Analysis of the Root Mean Square Deviation (RMSD) of the ligand and protein backbone can indicate whether the complex is stable or undergoes significant conformational changes. nih.gov

Ligand-Target Interactions: MD simulations allow for the monitoring of key interactions (like hydrogen bonds and hydrophobic contacts) over time, confirming their persistence and importance for binding. researchgate.net

Solvent Effects: By explicitly including water molecules, MD simulations provide a more realistic model of the biological environment and its influence on binding.

For this compound, MD simulations would be crucial to validate docking results, explore its conformational landscape within a binding site, and calculate binding free energies using methods like MM/PBSA or MM/GBSA, which can provide a more accurate estimation of binding affinity. nih.gov

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown. nih.gov A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.

A pharmacophore model for ligands like this compound would typically include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic features (HY)

Positive/Negative Ionizable centers